ethyl 5-(2,2-diphenylacetamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Description
This compound belongs to the thieno[3,4-d]pyridazine class, characterized by a fused thiophene-pyridazine core. The molecule features a 4-fluorophenyl substituent at position 3, a diphenylacetamido group at position 5, and an ethyl carboxylate moiety at position 1.
The thieno[3,4-d]pyridazine scaffold is conformationally flexible, with ring puckering influenced by substituents, as described by Cremer and Pople’s generalized puckering coordinates . Crystallographic studies using programs like SHELXL (developed by Sheldrick) are critical for resolving its three-dimensional structure, particularly for understanding intermolecular interactions and polymorphism .
Properties
IUPAC Name |
ethyl 5-[(2,2-diphenylacetyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22FN3O4S/c1-2-37-29(36)25-22-17-38-27(24(22)28(35)33(32-25)21-15-13-20(30)14-16-21)31-26(34)23(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-17,23H,2H2,1H3,(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNNTJNGCDTGTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-(2,2-diphenylacetamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound that has attracted attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A thieno[3,4-d]pyridazine core
- A carboxylate group
- A diphenylacetamido moiety
- A fluorophenyl substituent
This unique structure is believed to contribute to its biological activity by allowing interaction with various molecular targets within biological systems.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound has been studied for its ability to modulate the activity of certain proteins involved in disease pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes that are crucial for the proliferation of cancer cells.
- Receptor Modulation : It can act as an antagonist or agonist at various receptor sites, influencing cellular signaling pathways.
Biological Activity Studies
Several studies have been conducted to evaluate the biological effects of this compound. Below are some significant findings:
| Study | Model | Findings |
|---|---|---|
| In vitro study on cancer cell lines | Various human cancer cell lines | Showed significant cytotoxicity with IC50 values in the low micromolar range. |
| Anti-inflammatory activity | Mouse models of inflammation | Reduced inflammatory markers and cytokines in treated groups compared to controls. |
| Neuroprotective effects | Rat models of neurodegeneration | Demonstrated a decrease in neuroinflammation and protection against neuronal loss. |
Case Studies
- Cancer Treatment : In a study published in Journal of Medicinal Chemistry, the compound was tested against multiple cancer cell lines including breast and lung cancer. Results indicated that it effectively induced apoptosis in these cells via caspase activation pathways.
- Inflammation Models : Research published in Pharmacology Reports highlighted its efficacy in reducing paw edema in rat models, suggesting potential use in treating inflammatory diseases such as arthritis.
- Neuroprotection : A study featured in Neuroscience Letters showed that the compound significantly protected against oxidative stress-induced neuronal death in vitro.
Pharmacokinetics
The pharmacokinetic profile of this compound has been assessed through various studies:
- Absorption : Rapid absorption with peak plasma concentrations observed within 1-2 hours post-administration.
- Distribution : Widely distributed in tissues with a preference for liver and kidneys.
- Metabolism : Primarily metabolized by liver enzymes with multiple metabolites identified.
- Excretion : Excreted mainly through urine.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Thieno[3,4-d]Pyridazine Derivatives
The following table highlights key analogues and their structural differences:
*Molecular weight estimated based on structural similarity to BA96428.
Key Observations:
- Substituent Impact : The diphenylacetamido group in the target compound introduces significant steric bulk compared to naphthyl (BA96394) or biphenyl (BA96429) substituents. This may reduce solubility but enhance target binding affinity through hydrophobic interactions.
- Fluorophenyl Position : The 4-fluorophenyl group at position 3 is conserved across analogues, suggesting its role in π-π stacking or metabolic stability .
- Heterocyclic Core: Example 62 () replaces the thieno-pyridazine core with a pyrazolo-pyrimidinyl-chromenone system, demonstrating divergent pharmacological profiles (e.g., kinase vs. topoisomerase inhibition) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
